molecular formula C12H11N5O2S B12923712 4-(Purin-9-ylmethyl)benzenesulfonamide CAS No. 19270-99-6

4-(Purin-9-ylmethyl)benzenesulfonamide

Cat. No.: B12923712
CAS No.: 19270-99-6
M. Wt: 289.32 g/mol
InChI Key: JXDTYUUIZURCBJ-UHFFFAOYSA-N
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Description

4-((9H-Purin-9-yl)methyl)benzenesulfonamide is a compound that combines the structural features of purine and benzenesulfonamide. Purine is a heterocyclic aromatic organic compound, while benzenesulfonamide is a sulfonamide derivative.

Properties

CAS No.

19270-99-6

Molecular Formula

C12H11N5O2S

Molecular Weight

289.32 g/mol

IUPAC Name

4-(purin-9-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H11N5O2S/c13-20(18,19)10-3-1-9(2-4-10)6-17-8-16-11-5-14-7-15-12(11)17/h1-5,7-8H,6H2,(H2,13,18,19)

InChI Key

JXDTYUUIZURCBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=CN=CN=C32)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((9H-Purin-9-yl)methyl)benzenesulfonamide typically involves the reaction of purine derivatives with benzenesulfonyl chloride in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dichloromethane (DCM) and bases such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-((9H-Purin-9-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-((9H-Purin-9-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((9H-Purin-9-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 4-((9H-Purin-9-yl)methyl)benzenesulfonamide is unique due to its combination of purine and benzenesulfonamide structures, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit carbonic anhydrase IX selectively makes it a promising candidate for anticancer and antimicrobial applications .

Biological Activity

4-(Purin-9-ylmethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various pathogens, and its role in cancer treatment.

Chemical Structure and Properties

The compound features a purine derivative linked to a benzenesulfonamide moiety, which enhances its solubility and reactivity. The structural formula can be represented as follows:

C13H14N4O2S\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}_{2}\text{S}

This unique structure allows it to interact with various biological macromolecules, making it a candidate for therapeutic applications.

Antimicrobial Activity

  • Inhibition of Dihydropteroate Synthase :
    • This compound inhibits dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This leads to impaired bacterial growth and replication.
  • Broad Spectrum Activity :
    • The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values show potent effects against Staphylococcus aureus and Escherichia coli, with values below 1 µg/mL indicating strong antifungal activity .

Anticancer Properties

  • Targeting Carbonic Anhydrase IX :
    • The compound has been shown to inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumor cells. This inhibition disrupts pH regulation within the tumor microenvironment, promoting apoptosis in cancer cells and reducing tumor growth.
  • Interference with DNA Synthesis :
    • As a purine derivative, it interferes with DNA synthesis, which is vital for cancer cell proliferation. This mechanism is common among many purine analogs that are being explored as potential antitumor agents.

Efficacy Against Pathogens

The following table summarizes the antimicrobial activity of this compound against various pathogens:

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus<1Strong
Escherichia coli<1Strong
Candida albicans16.69 - 78.23Moderate to Strong
Fusarium oxysporum56.74 - 222.31Moderate

Case Studies

  • Anticancer Studies :
    • A study evaluated the impact of similar purine derivatives on cancer cell lines, demonstrating that compounds with structural similarities to this compound exhibited significant anti-proliferative effects on various cancer types through cell cycle arrest and apoptosis induction.
  • Antimicrobial Efficacy :
    • In vitro tests highlighted that derivatives of benzenesulfonamide showed promising results against resistant strains of bacteria, showcasing the potential of this compound in treating infections where conventional antibiotics fail .

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